![molecular formula C16H18N2O3 B2846772 N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide CAS No. 2411305-86-5](/img/structure/B2846772.png)
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide
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Overview
Description
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide, also known as ACPCA, is a compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in the field of neuroscience.
Mechanism of Action
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide acts as a selective antagonist of the mGluR5 receptor. This receptor is a member of the metabotropic glutamate receptor family, which modulates the activity of ion channels in the brain. By blocking the activity of this receptor, this compound can modulate the activity of these ion channels and affect neuronal signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and reduce anxiety-like behavior. Additionally, this compound has been shown to modulate the activity of several other neurotransmitter systems, including dopamine and serotonin.
Advantages and Limitations for Lab Experiments
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has several advantages for use in laboratory experiments. This compound is highly selective for the mGluR5 receptor, making it a useful tool for studying the function of this receptor. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
However, there are also limitations to the use of this compound in laboratory experiments. This compound is relatively expensive and difficult to synthesize, which may limit its availability for some researchers. Additionally, the effects of this compound on other neurotransmitter systems may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide. One area of interest is the development of more selective and potent mGluR5 antagonists. Additionally, further studies are needed to fully understand the effects of this compound on other neurotransmitter systems and to determine the potential therapeutic applications of this compound. Finally, studies on the pharmacokinetics and toxicity of this compound will be important for determining its suitability for use in humans.
Synthesis Methods
The synthesis of N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide involves the reaction of 3-aminoacrylate and 4-hydroxycoumarin in the presence of a base catalyst. The resulting product is then treated with an acid to yield this compound. The synthesis of this compound has been optimized in recent years, resulting in improved yields and purity of the final product.
Scientific Research Applications
N-(3-Amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of a specific type of glutamate receptor, known as the mGluR5 receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in several neurological disorders.
properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-(3,4-dihydro-2H-chromen-4-yl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-5-16(20)18(10-8-15(17)19)13-9-11-21-14-7-4-3-6-12(13)14/h3-4,6-7,13H,8-11H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUDZCHPKTBTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCC(=O)N)C1CCOC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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